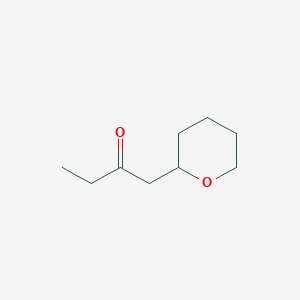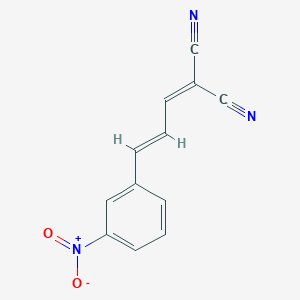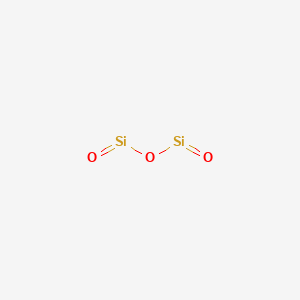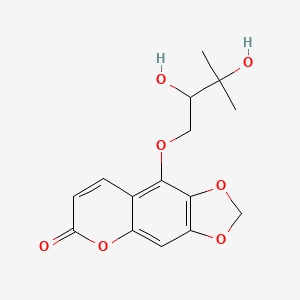
Sabandinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one is a polycyclic aromatic compound containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is found in various species of the Pterocaulon genus, including Pterocaulon polystachyum, Pterocaulon redolens, and Pterocaulon virgatum .
Analyse Des Réactions Chimiques
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one exerts its effects involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of cellular processes, such as the inhibition of oxidative stress and inflammation. The specific molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one include other polycyclic aromatic compounds containing a 1-benzopyran moiety. These compounds share structural similarities but may differ in their reactivity and biological activities. The uniqueness of 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one lies in its specific substitution pattern and the presence of the dioxolo ring, which can influence its chemical and biological properties .
Propriétés
Numéro CAS |
52146-70-0 |
|---|---|
Formule moléculaire |
C15H16O7 |
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
9-(2,3-dihydroxy-3-methylbutoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H16O7/c1-15(2,18)11(16)6-19-13-8-3-4-12(17)22-9(8)5-10-14(13)21-7-20-10/h3-5,11,16,18H,6-7H2,1-2H3 |
Clé InChI |
RDPGEFVUMRTSBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1OCO3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
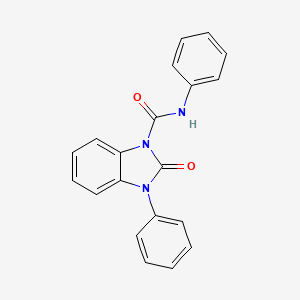
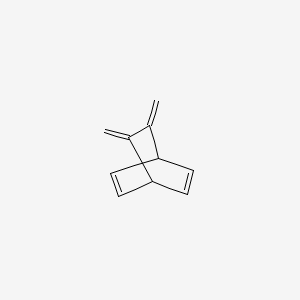
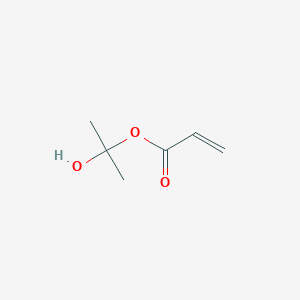
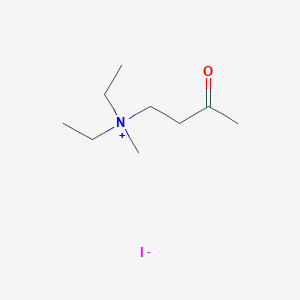
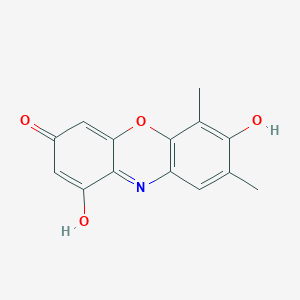
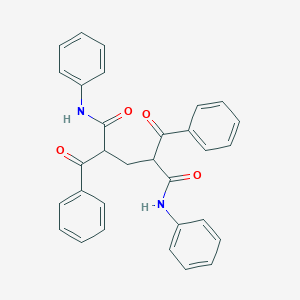

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
